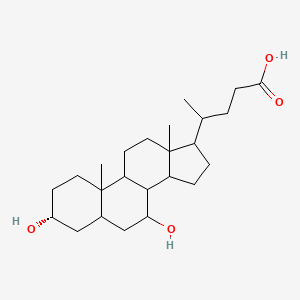

Chenodeoxycholic acid

Descripción general

Descripción

El ácido quenodesoxicólico, también conocido como quenodiol, es un ácido biliar natural que se sintetiza en el hígado. Se utiliza principalmente para la disolución de cálculos biliares de colesterol en pacientes que no son candidatos adecuados para la cirugía. El ácido quenodesoxicólico es uno de los principales ácidos biliares que se encuentran en el cuerpo humano y juega un papel crucial en la digestión y absorción de las grasas.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El ácido quenodesoxicólico se puede sintetizar mediante diversos métodos. Un método común implica la extracción y purificación del ácido quenodesoxicólico de la bilis animal, particularmente de los cerdos. El proceso incluye pasos como la saponificación, la regulación del pH, la decoloración, la desgrasado y la purificación utilizando columnas de gel de sílice . Otro método implica la síntesis química del ácido quenodesoxicólico, que incluye varios pasos de oxidación, reducción y cristalización .

Métodos de producción industrial: La producción industrial de ácido quenodesoxicólico típicamente implica la extracción del ácido quenodesoxicólico de la bilis animal, seguida de procesos de purificación para obtener un producto de alta pureza. El proceso de producción está diseñado para ser respetuoso con el medio ambiente, seguro y rentable, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido quenodesoxicólico experimenta diversas reacciones químicas, que incluyen reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para su síntesis y modificación para aplicaciones terapéuticas.

Reactivos y condiciones comunes: Los reactivos comunes que se utilizan en las reacciones que involucran ácido quenodesoxicólico incluyen agentes oxidantes, agentes reductores y catalizadores. Las condiciones de reacción a menudo implican temperaturas controladas, niveles de pH y disolventes específicos para asegurar las transformaciones químicas deseadas.

Principales productos formados: Estos conjugados son cruciales para su actividad biológica y aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Treatment of Cerebrotendinous Xanthomatosis

Overview

Cerebrotendinous xanthomatosis is a rare genetic disorder caused by a deficiency in the enzyme sterol 27-hydroxylase, leading to the accumulation of cholesterol and cholestanol in various tissues. CDCA serves as a replacement therapy to facilitate the breakdown of these substances.

Clinical Evidence

A clinical evidence review indicated that treatment with CDCA significantly improved serum cholestanol levels and urinary bile alcohol levels in patients with cerebrotendinous xanthomatosis. In a retrospective cohort study involving 35 patients over an average treatment duration of 10.74 years, 100% experienced biochemical improvement, while over 70% showed stabilization or improvement in clinical symptoms .

Data Summary

| Study | Patient Count | Follow-Up Duration | Key Findings |

|---|---|---|---|

| CDCA-STUK-15-001 | 35 | 10.74 years | Significant reduction in cholestanol levels; symptom resolution in diarrhea and cognitive impairment |

| CDCA-STRCH-CR-14-001 | 28 | 5.75 years | Stabilization of disease symptoms; fewer positive outcomes compared to main study |

| Del Mar Amador et al. (2018) | 14 | 5 years | Improvement in serum cholestanol; disease progression assessed |

Gallstone Dissolution

Mechanism of Action

CDCA is effective in dissolving cholesterol gallstones through its ability to reduce cholesterol saturation in bile. It alters the composition of bile, enhancing solubilization and facilitating the dissolution of gallstones.

Clinical Application

Chenodiol (a formulation of CDCA) has been utilized at a dosage of 750 mg/day for up to two years in selected patients, demonstrating effectiveness for gallstone dissolution .

Modulation of Gut Microbiome

Research Insights

Recent studies have highlighted the role of CDCA in modulating the gut microbiome, which can lead to improved overall health outcomes. The alteration of gut microbiota composition by CDCA may contribute to enhanced metabolic functions and disease resistance .

Pharmaceutical Applications in Biotechnology

Transplantation and Tissue Delivery

CDCA has been investigated for its potential applications in bio-encapsulation and transplantation, particularly concerning pancreatic islet cells for type 1 diabetes treatment. Its properties may enhance tissue delivery systems, making it a valuable compound in regenerative medicine .

Case Studies

-

Case Study on Neonatal Cholestasis

A case study reported the successful use of CDCA in a neonate presenting with cholestasis due to cerebrotendinous xanthomatosis. The early intervention led to significant clinical improvement, underscoring the importance of timely diagnosis and treatment . -

Long-term Treatment Outcomes

A longitudinal study on patients treated with CDCA for cerebrotendinous xanthomatosis revealed sustained biochemical improvements over several years, supporting its long-term efficacy and safety profile .

Safety Profile

While CDCA is generally well-tolerated, some adverse effects have been reported, including gastrointestinal disturbances and rare serious events like toxic hepatitis. Monitoring during treatment is essential to manage any potential side effects effectively .

Mecanismo De Acción

El ácido quenodesoxicólico ejerce sus efectos al suprimir la síntesis hepática de colesterol y ácido cólico, lo que lleva a un aumento en la producción de bilis insaturada de colesterol. Este proceso ayuda a disolver los cálculos biliares de colesterol. Además, el ácido quenodesoxicólico inhibe la absorción de colesterol en los intestinos, reduciendo aún más la formación de cálculos biliares . Los objetivos y vías moleculares involucradas incluyen la supresión de las enzimas de la síntesis de colesterol y la modulación de las proteínas de transporte de ácidos biliares .

Comparación Con Compuestos Similares

El ácido quenodesoxicólico se compara a menudo con otros ácidos biliares como el ácido ursodesoxicólico, el ácido cólico y el ácido obetichólico. Si bien todos estos compuestos se utilizan para el tratamiento de trastornos relacionados con la bilis, el ácido quenodesoxicólico es único en su aplicación específica para la disolución de cálculos biliares de colesterol y su efectividad en el tratamiento de xantomas tendinosos cerebrales . El ácido ursodesoxicólico, por ejemplo, se utiliza más comúnmente para la cirrosis biliar primaria y tiene un mecanismo de acción diferente .

Lista de compuestos similares:- Ácido ursodesoxicólico

- Ácido cólico

- Ácido obetichólico

Actividad Biológica

Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond its digestive functions, CDCA has significant biological activities that have been extensively studied, particularly in relation to metabolic disorders, liver diseases, and gallstone dissolution.

CDCA functions primarily by:

- Dissolving Cholesterol Gallstones : CDCA reduces cholesterol saturation in bile, facilitating the dissolution of cholesterol gallstones. It does this by promoting biliary cholesterol desaturation and inhibiting hepatic cholesterol synthesis .

- Regulating Bile Acid Synthesis : It suppresses the synthesis of both cholesterol and cholic acid in the liver, gradually replacing them with bile acids that are less harmful to liver cells .

- Modulating Gut Microbiome : Recent studies indicate that CDCA can influence gut microbiota composition, which may enhance metabolic health and reduce inflammation .

Clinical Applications

CDCA is clinically utilized for several conditions:

- Gallstone Dissolution : CDCA is effective in treating cholesterol gallstones. A study reported that patients treated with CDCA showed significant reductions in gallstone size or complete dissolution .

- Cerebrotendinous Xanthomatosis (CTX) : In patients with CTX, CDCA therapy has led to improvements in serum cholestanol levels and stabilization of neurological symptoms .

- Metabolic Disorders : Research suggests that CDCA can activate brown adipose tissue (BAT), leading to increased energy expenditure and potential benefits for obesity management .

Table 1: Summary of Clinical Studies on CDCA

Case Studies

-

Gallstone Treatment :

- A clinical trial involving 10 patients with gallstones demonstrated that administration of 1 g of CDCA daily resulted in the disappearance or reduction of stones in several cases. Liver biopsies indicated minor changes, but no serious adverse effects were reported.

-

Cerebrotendinous Xanthomatosis :

- In a retrospective analysis of patients treated with CDCA, there was a notable decrease in cholestanol levels, indicating effective control over biochemical markers associated with CTX. Additionally, clinical assessments showed stabilization or improvement in disability scores among younger patients with lower baseline disability.

Safety and Side Effects

CDCA is generally well-tolerated; however, mild-to-moderate side effects can occur, including diarrhea and abdominal discomfort. Serious adverse events are rare but can include hepatotoxicity .

Propiedades

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-BSWAIDMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020260 | |

| Record name | Chenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0899 mg/mL | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Chenodiol suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool. These actions contribute to biliary cholesterol desaturation and gradual dissolution of radiolucent cholesterol gallstones in the presence of a gall-bladder visualized by oral cholecystography. Bile acids may also bind the the bile acid receptor (FXR) which regulates the synthesis and transport of bile acids. | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

474-25-9 | |

| Record name | Chenodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chenodiol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chenodeoxycholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHENODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GEI24LG0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-171, 165 - 167 °C | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.